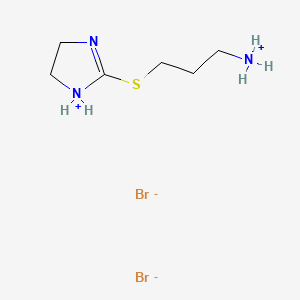
Praseodymium arsenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium arsenide is a binary inorganic compound composed of praseodymium and arsenic, with the chemical formula PrAs. It is known for its unique properties and applications in various fields, including materials science and electronics. This compound forms cubic crystals and has a structure similar to sodium chloride .
Métodos De Preparación
Praseodymium arsenide can be synthesized by heating praseodymium and arsenic together. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{Pr} + \text{As} \rightarrow \text{PrAs} ] This process involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions .
Análisis De Reacciones Químicas
Praseodymium arsenide undergoes various chemical reactions, including:
Oxidation: When heated, this compound decomposes into arsenic and this compound (Pr4As3). This reaction occurs at elevated temperatures and can be represented as[ 4 \text{PrAs} \rightarrow 3 \text{Pr} + \text{As} ]
Reduction: this compound can be reduced under specific conditions, although detailed reduction reactions are less commonly documented.
Substitution: This compound can participate in substitution reactions with other elements or compounds, leading to the formation of new compounds.
Aplicaciones Científicas De Investigación
Praseodymium arsenide has several scientific research applications, including:
Semiconductor Materials: It is used in the development of semiconductor devices due to its unique electrical properties.
Photo Optic Applications: This compound is utilized in photo optic applications, where its properties are beneficial for light detection and manipulation.
Materials Science: The compound is studied for its potential use in advanced materials, including high-strength alloys and specialized ceramics.
Mecanismo De Acción
The mechanism of action of praseodymium arsenide is primarily related to its electronic structure and interactions with other materials. As a semiconductor, it can influence the flow of electrons and holes, making it useful in electronic devices. The compound’s effects are largely determined by its ability to form stable bonds with other elements and its behavior under various conditions .
Comparación Con Compuestos Similares
Praseodymium arsenide can be compared with other praseodymium compounds, such as:
- Praseodymium Nitride (PrN)
- Praseodymium Phosphide (PrP)
- Praseodymium Antimonide (PrSb)
- Praseodymium Bismuthide (PrBi)
These compounds share similar properties but differ in their specific applications and chemical behaviors. For example, praseodymium nitride is known for its magnetic properties, while praseodymium phosphide is used in high-temperature applications .
Propiedades
Número CAS |
12044-28-9 |
|---|---|
Fórmula molecular |
AsPr |
Peso molecular |
215.82925 g/mol |
Nombre IUPAC |
arsanylidynepraseodymium |
InChI |
InChI=1S/As.Pr |
Clave InChI |
NJQBXEXIDZEJEW-UHFFFAOYSA-N |
SMILES canónico |
[As]#[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
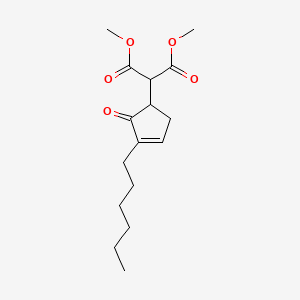
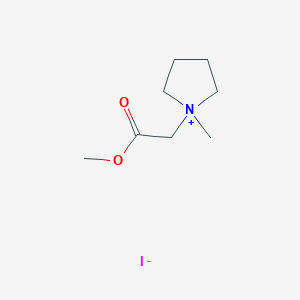
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
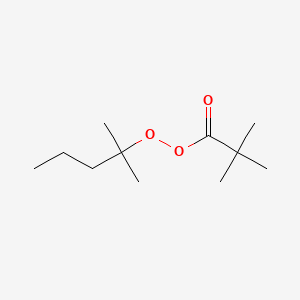

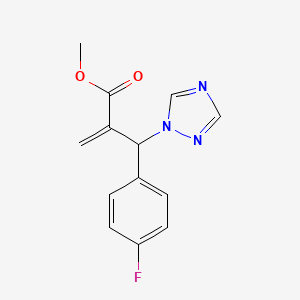


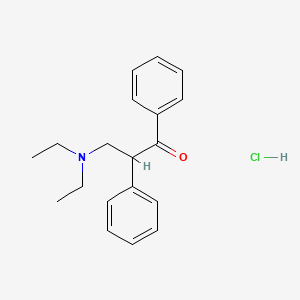

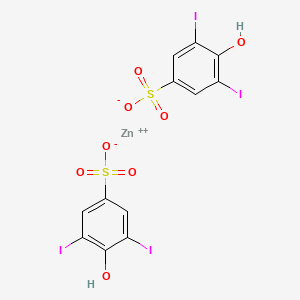
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
